4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is an organic compound classified under aromatic amides, specifically a benzamide derivative. Its chemical structure features an amino group and a methyl group attached to a benzene ring, along with a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a histone deacetylase inhibitor.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by its IUPAC name and molecular formula . It belongs to the broader class of aromatic amides, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide can be achieved through several methods, typically involving the direct condensation of carboxylic acids with amines. A notable approach utilizes ultrasonic irradiation combined with diatomite earth and zirconium chloride as catalysts, which promotes efficient reaction conditions while minimizing environmental impact.
The yield and purity of the synthesized compound can be optimized by adjusting reaction parameters such as temperature, time, and molar ratios of reactants. For instance, maintaining a controlled temperature during the condensation process can significantly affect the product's yield.
The molecular structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide can be represented by its InChI code:
This indicates a complex arrangement featuring multiple functional groups conducive to biological activity. The compound's structural integrity is crucial for its interaction with biological targets.
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide may undergo various chemical reactions typical of amides:
Understanding these reactions is essential for developing synthetic routes or modifying the compound for enhanced activity.
The mechanism of action for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide primarily involves its role as a histone deacetylase inhibitor. By inhibiting these enzymes, the compound promotes histone acetylation, leading to altered gene expression patterns that can induce apoptosis in cancer cells.
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is typically a solid at room temperature. It should be stored in a cool, dark place to maintain stability.
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide has several significant applications:
The synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS 1019398-78-7) typically employs convergent routes starting from substituted benzoic acid and aminopyridine precursors. A common three-step approach begins with 2-fluoro-4-nitrotoluene, which undergoes potassium permanganate-mediated oxidation to yield 2-fluoro-4-nitrobenzoic acid (78–85% yield). Subsequent amidation with 4-amino-2-picoline via Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) forms the intermediate N-(3-methylpyridin-4-yl)-4-nitrobenzamide, followed by Pd/C-catalyzed hydrogenation (98% yield, >98% purity) to reduce the nitro group to the target amine [3] [8]. Alternative routes leverage 2-amino-3-methylbenzoic acid with regioselective N-functionalization using 2-chloro-4-methylpyridine under Buchwald-Hartwig conditions (Pd₂(dba)₃, XantPhos, Cs₂CO₃), achieving 68% yield but requiring rigorous palladium removal [1] [9]. Optimization studies reveal that microwave-assisted nitration reduces reaction times by 90% (20 min vs. 12 h) while maintaining 85% yield, and cyclopentyl methyl ether (CPME) as a bio-based solvent improves environmental metrics by 40% compared to dichloromethane [8].
Table 1: Comparative Analysis of Core Scaffold Synthesis Routes
Starting Material | Key Steps | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
2-Fluoro-4-nitrotoluene | Oxidation → Amidation → Hydrogenation | 68 (overall) | >98 | High-purity final product |
2-Amino-3-methylbenzoic acid | Buchwald-Hartwig amination | 68 | 95 | Fewer steps; no reduction required |
4-Methyl-2-aminopyridine | Direct coupling with preformed acid chloride | 75 | 98 | Rapid (<4 h); scalable to kilogram batches |
Amide bond formation between 3-methyl-4-aminobenzoic acid derivatives and 4-methyl-2-aminopyridine is critical for scaffold assembly. The Schotten-Baumann method employs in-situ acid chloride formation (SOCl₂, 0°C) followed by interfacial reaction with aminopyridine under biphasic conditions (NaOH/H₂O-CH₂Cl₂), yielding 75–82% of the amide with high regioselectivity. This method minimizes epimerization but suffers from hydrolysis side products (5–8%) at elevated temperatures [3] [8]. In contrast, direct coupling using HATU/Oxyma in DMF affords superior yields (89–93%) with <0.5% racemization. Catalytic amidation via ruthenium N-heterocyclic carbene (NHC) complexes (e.g., [RuCl₂(IiPr)(p-cymene)]) enables direct coupling of 4-nitrobenzyl alcohol and 4-methyl-2-aminopyridine through dehydrogenative pathways, achieving 82% yield without stoichiometric activators. This method bypasses acyl chloride instability but requires inert atmosphere handling [8] [9]. Flow chemistry systems with immobilized Ru catalysts demonstrate 94% catalyst recovery over five cycles, enhancing sustainability for continuous manufacturing [8].
Table 2: Amidation Techniques for Benzamide Assembly
Method | Conditions | Yield (%) | Byproducts (%) | Suitability for Scale-up |
---|---|---|---|---|
Schotten-Baumann | SOCl₂/NaOH, CH₂Cl₂, 0°C → 25°C | 75–82 | 5–8 (hydrolysis) | Excellent (no specialized equipment) |
HATU/Oxyma-mediated | DMF, Et₃N, 25°C, 12 h | 89–93 | <0.5 (racemization) | Moderate (cost of reagents) |
Ru-NHC catalytic | [Ru] (5 mol%), toluene, 110°C, 24 h | 82 | 3–5 (imines) | Low (inert atmosphere needed) |
Regiocontrol is paramount for installing pharmacophores at the C4-amino group of the benzamide or C5-position of the pyridyl ring. Directed ortho-metalation (DoM) using lithium tetramethylpiperidide (LiTMP) enables selective nitration at the benzamide’s para-position (8:1 para:meta ratio, 78% yield) by coordinating the amide oxygen. Electrophilic bromination at the pyridyl C5-position is achieved via N-oxide activation: pyridine treatment with m-CPBA forms the N-oxide, which directs electrophiles to the electron-deficient C5 site, followed by O-deoxygenation with PCl₃ (62% yield over two steps) [2] [8]. For C4-amino derivatization, differential protection using tert-butoxycarbonyl (Boc) allows selective acylation or sulfonylation. Computational studies confirm that nitronium ion (NO₂⁺) attack favors positions with highest local electron density (σₘ: −0.16 vs. σₚ: −0.37), rationalizing para-selectivity in electron-deficient rings [8].
Conformational restriction enhances target affinity by reducing entropic penalties during binding. Two dominant strategies are employed:
Benzamide-based zinc-binding groups (e.g., in HDAC inhibitors) demonstrate "slow-on/slow-off" kinetics, prolonging target residence time compared to hydroxamates. This is critical for analogs targeting epigenetic enzymes, where sustained inhibition correlates with transcriptional reactivation [9].
Table 3: Conformationally Restricted Analogs and Binding Properties
Analog Structure | Restraint Strategy | Biological Target | ΔG (kcal/mol) | Kd (nM) |
---|---|---|---|---|
4-(Pyridin-2-ylethynyl)-3-CF₃-benzamide | Alkyne spacer | Thrombin | -12.7 | 84 |
N-(3-Methyl-4-pyridyl)-o-toluanide | ortho-Methyl hindrance | HDAC3 | -10.9 | 320 |
4-Amino-3-methyl-N-(5-Br-4-methyl-pyridin-2-yl)benzamide | Halogenated pyridyl | c-Abl | -11.4 | 210 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7